3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
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Overview
Description
3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a sulfanyl-linked oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The oxadiazole moiety is then attached via a nucleophilic substitution reaction, and the final step involves the formation of the sulfanyl linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Phenyl-substituted pyridazine
Substitution: Amino or thiol-substituted pyridazine derivatives
Scientific Research Applications
3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The bromophenyl and oxadiazole moieties can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Uniqueness
3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to its combination of a pyridazine ring with a bromophenyl group and an oxadiazole moiety linked via a sulfanyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-3-5-16(6-4-14)21-23-19(27-26-21)13-28-20-12-11-18(24-25-20)15-7-9-17(22)10-8-15/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLETLJZSBUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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